molecular formula C12H14N2 B12847438 5-Isopropyl-1-phenyl-1H-pyrazole CAS No. 3191-88-6

5-Isopropyl-1-phenyl-1H-pyrazole

Cat. No.: B12847438
CAS No.: 3191-88-6
M. Wt: 186.25 g/mol
InChI Key: VKOHVJXBOUSZSB-UHFFFAOYSA-N
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Description

5-Isopropyl-1-phenyl-1H-pyrazole: is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of isopropyl hydrazine with 1-phenyl-1,3-butanedione under acidic conditions can yield the desired pyrazole .

Industrial Production Methods

Industrial production methods for pyrazoles often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as iodine or other Lewis acids, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

5-Isopropyl-1-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole
  • 1-Phenyl-5-methyl-1H-pyrazole

Uniqueness

5-Isopropyl-1-phenyl-1H-pyrazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other pyrazole derivatives .

Properties

IUPAC Name

1-phenyl-5-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10(2)12-8-9-13-14(12)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOHVJXBOUSZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482457
Record name 5-Isopropyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3191-88-6
Record name 5-Isopropyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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